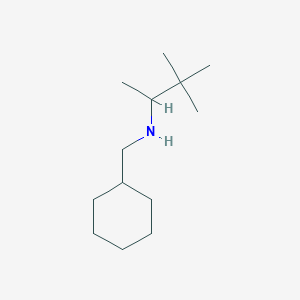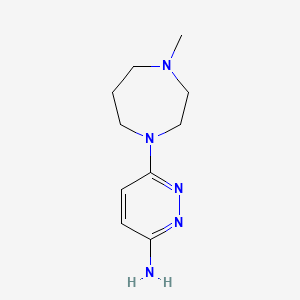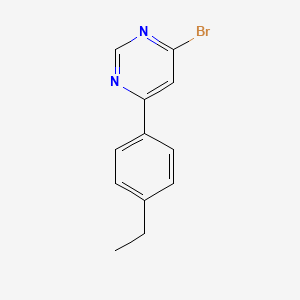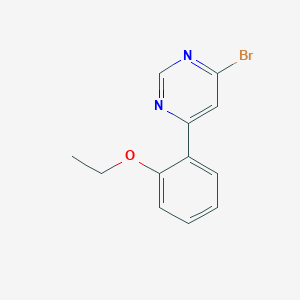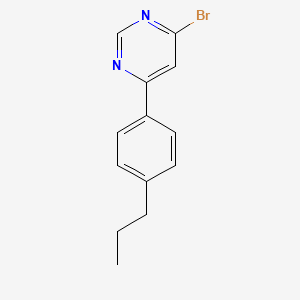
4-Bromo-6-(4-propylphenyl)pyrimidine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(4-propylphenyl)pyrimidine” can be analyzed using various spectroscopic techniques. For instance, 1H, 13C, and 2D NMR, MS, FTIR can be used to characterize the structure . Additionally, the crystal structure can be determined by X-ray diffraction .
Chemical Reactions Analysis
Pyrimidine derivatives, including “4-Bromo-6-(4-propylphenyl)pyrimidine”, can undergo a variety of chemical reactions. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines can enable the formation of polysubstituted pyrimidines .
Aplicaciones Científicas De Investigación
Antiviral and Antiretroviral Activity
Pyrimidine derivatives have been shown to possess significant antiviral and antiretroviral activities. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition of retrovirus replication in cell culture, highlighting their potential as therapeutic agents against viruses like the human immunodeficiency virus (HIV) (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antimicrobial and Antituberculosis Activity
Pyrimidine-incorporated Schiff bases of isoniazid were synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds demonstrated good antibacterial, antifungal, and antituberculosis activities, suggesting their potential application in treating infections caused by various pathogens (Soni & Patel, 2017).
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, has been explored for its relevance in creating intermediates for further chemical transformations. These intermediates play a crucial role in synthesizing various pharmacologically active compounds, indicating the versatility of pyrimidine derivatives in medicinal chemistry and drug development (Hou, Chen, Wang, Sun, Zheng, & Xu, 2016).
Nonlinear Optical Properties
Pyrimidine derivatives have also been studied for their nonlinear optical (NLO) properties, demonstrating potential applications in optoelectronics. For example, certain phenyl pyrimidine derivatives exhibited significant NLO properties, suggesting their suitability for high-tech applications in the field of optoelectronics (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Antitumor Activity
Pyrimidine derivatives have been identified as potent inhibitors of specific cancer cell lines, with some compounds showing selective activity against tumors expressing certain folate receptors. This specificity highlights the potential of pyrimidine derivatives in developing targeted cancer therapies (Wang, Desmoulin, Cherian, Polin, White, Kushner, Fulterer, Chang, Mitchell-Ryan, Stout, Romero, Hou, Matherly, & Gangjee, 2011).
Direcciones Futuras
While specific future directions for “4-Bromo-6-(4-propylphenyl)pyrimidine” are not mentioned in the search results, there is ongoing research into the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . This suggests that “4-Bromo-6-(4-propylphenyl)pyrimidine” and similar compounds may have potential applications in the development of new anticancer drugs.
Propiedades
IUPAC Name |
4-bromo-6-(4-propylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-2-3-10-4-6-11(7-5-10)12-8-13(14)16-9-15-12/h4-9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAHMCZBDCOMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(4-propylphenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



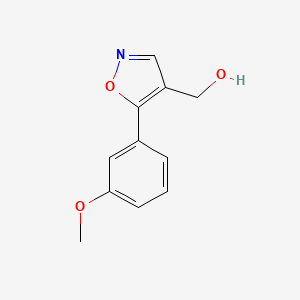
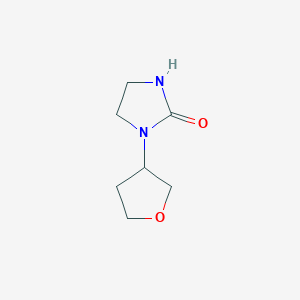
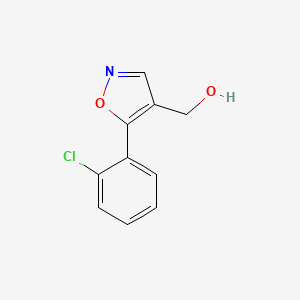
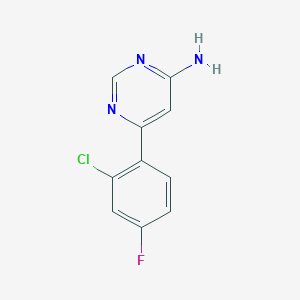
![2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1475481.png)
![1-{[(3-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475483.png)
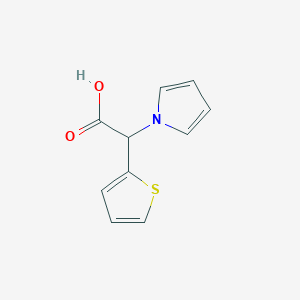
![2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B1475488.png)
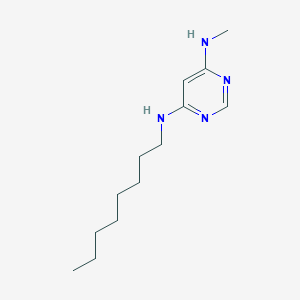
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)
